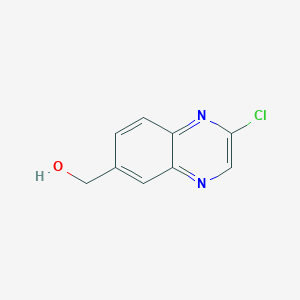
(2-Chloroquinoxalin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinoxalin-6-yl)methanol typically involves the reaction of 2-chloroquinoxaline with a suitable reducing agent. One common method is the reduction of 2-chloroquinoxaline using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
(2-Chloroquinoxalin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-Chloroquinoxalin-6-carboxylic acid.
Reduction: 2-Chloroquinoxalin-6-ylamine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
(2-Chloroquinoxalin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloroquinoxalin-6-yl)methanol is not well-documented. as a quinoxaline derivative, it is likely to interact with various molecular targets such as enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Chloroquinoxaline: The parent compound, which lacks the hydroxyl group.
2-Chloroquinoxalin-6-ylamine: A reduced form of (2-Chloroquinoxalin-6-yl)methanol.
2-Chloroquinoxalin-6-carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
(2-chloroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2 |
InChI 键 |
MLAZVVKRFQEWLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C=C1CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


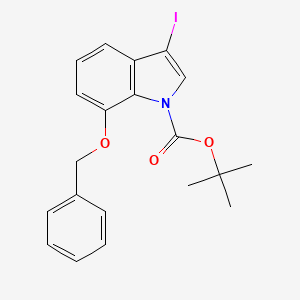
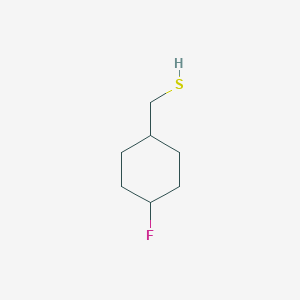
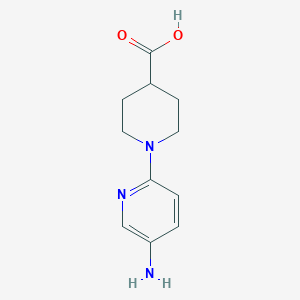
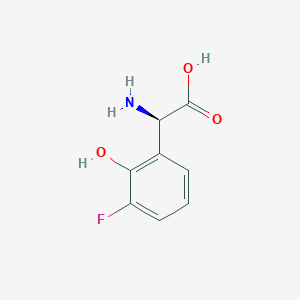


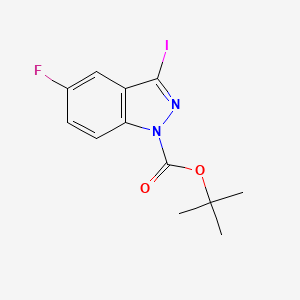
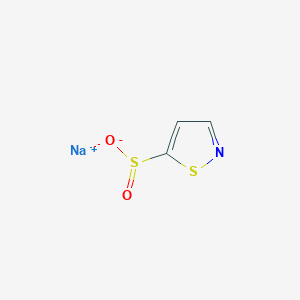



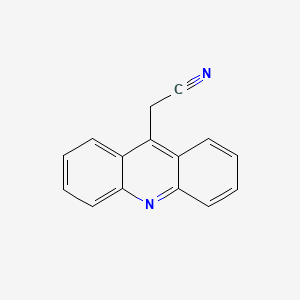
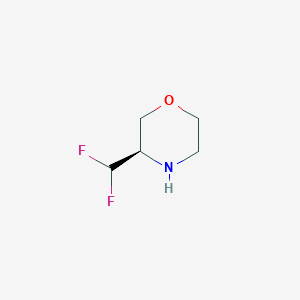
![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)
